[(Methoxycarbonyl)oxy](pyridin-2-yl)methanone
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Overview
Description
(Methoxycarbonyl)oxymethanone is a chemical compound with the molecular formula C8H7NO4 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N
Scientific Research Applications
(Methoxycarbonyl)oxymethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonyl)oxymethanone typically involves the reaction of pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Methoxycarbonyl)oxymethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(Methoxycarbonyl)oxymethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound to pyridin-2-ylmethanol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Methoxycarbonyl)oxymethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity through binding to the active site or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A precursor in the synthesis of (Methoxycarbonyl)oxymethanone.
Pyridin-2-ylmethanol: A reduction product of the compound.
Pyridine derivatives: Compounds with similar structures and functional groups.
Uniqueness
(Methoxycarbonyl)oxymethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methoxycarbonyl pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-12-8(11)13-7(10)6-4-2-3-5-9-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVACPSNGHWUBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77626-41-6 |
Source
|
Record name | [(methoxycarbonyl)oxy](pyridin-2-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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